Product packaging for Agropine(Cat. No.:CAS No. 70699-77-3)

Agropine

Cat. No.: B1203042
CAS No.: 70699-77-3
M. Wt: 292.29 g/mol
InChI Key: HCWLJSDMOMMDRF-SZWOQXJISA-N
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Description

Historical Context of Opine Discovery

The story of opines begins not in the plant kingdom, but in the marine world. The first compound of this class to be identified was octopine (B30811), isolated in 1927 from octopus muscle. bionity.com It was only later that scientists discovered similar compounds in the crown gall tumors of plants, which are induced by pathogenic bacteria. bionity.com The term "opine" itself, derived from octopine, entered the scientific lexicon much later, with its first recorded use in print in 1977. bionity.com Agropine was subsequently isolated from these plant crown gall tumors, recognized as a key product of the infection process. bionity.comwikipedia.org

The Opine Concept in Plant-Microbe Interactions

The discovery of opines in plant tumors led to the formulation of the "opine concept," a groundbreaking idea proposed in the late 1970s that explains the parasitic relationship between Agrobacterium and its host plant. apsnet.orgresearchgate.netnih.gov This concept posits that opines are the chemical mediators of this unique interaction. apsnet.orgnih.gov The bacterium, through a process of natural genetic engineering, transfers a piece of its own DNA into the plant's genome. wikipedia.orgnih.gov This transferred DNA coerces the plant cells into producing opines. wikipedia.org

These low molecular weight compounds are then utilized by the bacterium as a specific and exclusive source of carbon, nitrogen, and energy. wikipedia.orgmpg.de This strategy creates a specialized nutritional environment, or niche, that favors the growth and proliferation of the inciting pathogen over other soil microorganisms. frontiersin.orgwisc.edu The opine concept essentially describes a form of biological piracy where the pathogen commandeers the plant's metabolic machinery for its own benefit. researchgate.net Furthermore, some opines can also act as signaling molecules, promoting the transfer of the bacterial plasmids responsible for virulence between different Agrobacterium cells. apsnet.orgmpg.de

Classification of Opines: Placement of this compound

Opines are a chemically diverse group of low molecular weight compounds, with at least 30 different types described so far. bionity.comwikipedia.org They are broadly categorized into two main structural classes:

Secondary amine derivatives : This is the largest class, formed by the condensation of an amino acid with either a keto acid or a sugar. wikipedia.org This class is further divided into families based on the precursor molecules:

Octopine family : Formed when pyruvate (B1213749) condenses with an amino acid. bionity.comwikipedia.org

Nopaline (B31955) family : Formed when alpha-ketoglutarate (B1197944) serves as the keto substrate. bionity.comwikipedia.org

Mannityl family : Formed from the condensation of an amino acid with mannose. This compound is a prominent member of this family. bionity.comwikipedia.orgasm.org

Chrysopine family : Also formed through condensation with mannose. wikipedia.org

Agrocinopines : This is a smaller, distinct class of opines that are chemically sugar-phosphodiesters. bionity.comwikipedia.orgasm.org

This compound, with the chemical name (1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone, is classified within the mannityl family. wikipedia.orgnih.gov It is a derivative of another mannityl opine, mannopine (B1214287), and is formed through an intramolecular cyclization to create a lactone structure. bionity.comwikipedia.orgnih.gov

Opine Classification Precursor Molecules Example Opines
Secondary Amine Derivatives
Octopine FamilyPyruvate + Amino AcidOctopine, Lysopine, Octopinic acid wikipedia.org
Nopaline Familyα-ketoglutarate + Amino AcidNopaline, Nopalinic acid, Succinamopine wikipedia.org
Mannityl FamilyMannose + Amino AcidThis compound , Mannopine, Mannopinic acid, Agropinic acid wikipedia.orgasm.org
Chrysopine FamilyMannose + Amino AcidChrysopine, Deoxy-fructosyl glutamate (B1630785) wikipedia.org
Sugar-Phosphodiesters
Agrocinopine (B1665078) FamilySugar + Sugar PhosphateAgrocinopine A, Agrocinopine B wikipedia.org

Overview of Agrobacterium-Mediated Plant Transformation and Opine Synthesis

The synthesis of this compound in plants is a direct result of genetic modification by Agrobacterium tumefaciens. intactgenomics.comphytopharmajournal.com The process begins when the bacterium infects a plant, typically at a wound site where phenolic compounds and sugars are released, signaling the opportunity for pathogenesis. intactgenomics.com

Agrobacterium carries a large plasmid known as the tumor-inducing (Ti) plasmid. intactgenomics.comslideshare.net A specific segment of this plasmid, the transfer DNA (T-DNA), is excised and transferred into the plant cell, where it integrates into the host's chromosomal DNA. nih.govintactgenomics.comfrontiersin.org This natural gene transfer is the basis for Agrobacterium-mediated genetic engineering used widely in plant biotechnology. slideshare.netnih.gov

The T-DNA carries several genes that are expressed by the plant's cellular machinery. phytopharmajournal.com These include:

Oncogenes : Genes for the synthesis of plant hormones like auxins and cytokinins, which lead to uncontrolled cell division and the formation of a crown gall tumor. phytopharmajournal.com

Opine Synthesis Genes : Genes encoding the enzymes responsible for producing specific opines. wikipedia.orgphytopharmajournal.com

The specific set of opines produced is determined by the type of Ti plasmid harbored by the infecting Agrobacterium strain. wikipedia.org In the case of this compound-producing tumors, the T-DNA contains a gene called ags (this compound synthase). nih.govuniversiteitleiden.nlresearchgate.net The this compound synthase enzyme catalyzes the final step in this compound biosynthesis: the cyclization of mannopine to form this compound. nih.gov While the genes for opine synthesis are transferred to the plant, the corresponding genes for opine catabolism (breakdown and use) remain on the Ti plasmid within the bacterium, ensuring only the inciting strain can readily use the nutrient it has forced the plant to create. apsnet.orgfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2O7 B1203042 Agropine CAS No. 70699-77-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70699-77-3

Molecular Formula

C11H20N2O7

Molecular Weight

292.29 g/mol

IUPAC Name

3-[(3S,6R)-2-oxo-6-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]morpholin-3-yl]propanamide

InChI

InChI=1S/C11H20N2O7/c12-8(16)2-1-5-11(19)20-7(3-13-5)10(18)9(17)6(15)4-14/h5-7,9-10,13-15,17-18H,1-4H2,(H2,12,16)/t5-,6+,7+,9+,10+/m0/s1

InChI Key

HCWLJSDMOMMDRF-SZWOQXJISA-N

SMILES

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O

Isomeric SMILES

C1[C@@H](OC(=O)[C@@H](N1)CCC(=O)N)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1C(OC(=O)C(N1)CCC(=O)N)C(C(C(CO)O)O)O

Synonyms

(1'-deoxy-D-mannitol-1'-yl)-L-glutamine,1',2'-lactone
1H-Pyrrolo(2,1-c)(1,4)oxazine-1,6(7H)-dione, tetrahydro-3-(1,2,3,4-tetrahydroxybutyl)-
agropine

Origin of Product

United States

Discovery and Early Characterization of Agropine

Initial Identification in Crown Gall Tumors

Agropine was first identified in crown gall tumors, the neoplastic growths on plants caused by the bacterium Agrobacterium tumefaciens. Its discovery was a significant step in understanding the unique biochemical relationship between the bacterium and the host plant. Initially, opines like octopine (B30811) and nopaline (B31955) were the primary known markers for the presence of Agrobacterium's tumor-inducing (Ti) plasmid DNA in the plant genome. However, the discovery of this compound expanded this understanding.

A key breakthrough came with the investigation of "null-type" crown gall tumors. These were tumors that did not produce any of the known opines, which challenged the generality of the opine concept in crown gall biology. Research in the late 1970s and early 1980s led to the isolation and characterization of a novel opine from these "null-type" tumors, which was identified as this compound. researchgate.netnih.gov This discovery was crucial as it demonstrated that opine synthesis was a more widespread phenomenon in crown gall tumors than previously thought. researchgate.netnih.gov Further research also revealed that this compound was a major metabolite in tumors induced by octopine-type Agrobacterium strains.

The identification of this compound was accomplished through a combination of biochemical techniques, including biological enrichment. This method relied on the ability of Agrobacterium strains carrying a specific Ti plasmid to utilize the opine as a nutrient source, while those lacking the plasmid could not. Mass spectrometry was then used to confirm the identity of the purified compound. researchgate.net

Association with Specific Agrobacterium Ti and Ri Plasmid Types

The synthesis of this compound in crown gall tumors is directly linked to the presence of specific genetic information transferred from Agrobacterium to the plant cells. This genetic material is located on large plasmids within the bacterium, known as tumor-inducing (Ti) plasmids in Agrobacterium tumefaciens and root-inducing (Ri) plasmids in Agrobacterium rhizogenes.

Specifically, the genes responsible for this compound biosynthesis are found on octopine-type Ti plasmids and this compound-type Ri plasmids. nih.govnih.gov These genes are part of a segment of the plasmid DNA called the T-DNA (transfer DNA), which is integrated into the plant's genome during infection. The expression of these bacterial genes by the plant's cellular machinery leads to the production of enzymes that synthesize opines, including this compound.

The key gene involved in the final step of this compound synthesis is the ags gene, which codes for the enzyme this compound synthase. researchgate.net This enzyme catalyzes the lactonization of mannopine (B1214287) to form this compound. The genes for the synthesis of this compound's precursors, mannopine and mannopinic acid, are also located on the T-DNA of these plasmids. researchgate.net

Interestingly, the genes for the catabolism (breakdown) of this compound are also located on the same Ti or Ri plasmids, but outside of the T-DNA region that is transferred to the plant. This ensures that only the Agrobacterium strain that induced the tumor can utilize the this compound produced by that tumor as a specific source of carbon and nitrogen, providing a selective advantage to the pathogenic bacteria.

Differentiation from Other Mannityl Opines (Mannopine, Mannopinic Acid)

This compound belongs to a class of opines known as the mannityl opines, which are all structurally related. The other prominent members of this family are mannopine and mannopinic acid. bionity.comwikipedia.org While they share a common biochemical origin, they are distinct compounds.

The biosynthesis of these opines begins with the condensation of a sugar, glucose, with an amino acid. researchgate.net

Mannopine is formed from the condensation of glutamine with glucose, followed by a reduction reaction. researchgate.net

Mannopinic acid is formed through a similar process, but with the amino acid glutamate (B1630785) instead of glutamine. researchgate.net

This compound is subsequently synthesized from mannopine through an enzymatic lactonization, a process that forms a cyclic ester. researchgate.netbionity.comwikipedia.org

This biochemical relationship highlights a key difference: this compound is a derivative of mannopine. The genes responsible for the synthesis of both mannopine and mannopinic acid, as well as the conversion of mannopine to this compound, are located on the T-DNA of octopine-type Ti plasmids. nih.gov

The following table summarizes the key distinctions between these three mannityl opines:

FeatureThis compoundMannopineMannopinic Acid
Amino Acid Precursor Glutamine (via mannopine)GlutamineGlutamate
Sugar Precursor GlucoseGlucoseGlucose
Final Biosynthetic Step Lactonization of mannopineReductionReduction
Chemical Nature Lactone of mannopineOpen-chain mannityl opineOpen-chain mannityl opine

Occurrence in Hairy Root Tissues

In addition to crown gall tumors, this compound is also found in hairy root tissues. Hairy root disease is caused by the bacterium Agrobacterium rhizogenes, which harbors a root-inducing (Ri) plasmid. Similar to the Ti plasmid, the Ri plasmid contains a T-DNA segment that is transferred to the plant genome.

Strains of A. rhizogenes that carry an this compound-type Ri plasmid induce the formation of hairy roots that synthesize this compound. apsnet.org These hairy roots are characterized by their rapid growth and extensive branching. The production of this compound in these tissues serves the same purpose as in crown gall tumors: to provide a specific nutrient source for the infecting bacteria. The presence of this compound is a key biochemical marker for transformation by an this compound-type Ri plasmid. apsnet.org Hairy root cultures are also utilized in biotechnology for the production of valuable secondary metabolites and for studying plant metabolic pathways. asm.orgresearchgate.net

Agropine Biosynthesis in Transformed Plant Cells

Enzymatic Pathways and Proposed Precursors

The biosynthesis of agropine proceeds through a series of enzymatic reactions, starting from common plant metabolites. The pathway involves the condensation of a sugar and an amino acid, followed by reduction and a final lactonization step. researchgate.netresearchgate.net

The initial step in the synthesis of mannityl opines, including mannopine (B1214287) and mannopinic acid, involves the condensation of glucose with either glutamine or glutamic acid. researchgate.netresearchgate.net This reaction leads to the formation of Schiff bases and their subsequent Amadori rearrangement compounds, specifically deoxyfructosylglutamine (B1142129) (dfgln) from glutamine and deoxyfructosylglutamate (dfglu) from glutamic acid. researchgate.netresearchgate.net These Amadori compounds serve as direct precursors for the subsequent reduction step. researchgate.netresearchgate.net

Following the condensation, the Amadori rearrangement compounds, deoxyfructosylglutamine (dfgln) and deoxyfructosylglutamate (dfglu), undergo a reduction step. researchgate.netresearchgate.net This reaction, primarily catalyzed by the enzyme encoded by the mas1 gene (Mas1' reductase), converts dfgln into mannopine and dfglu into mannopinic acid. researchgate.netresearchgate.netmousemine.org Mannopine is a key intermediate in the this compound biosynthetic pathway. researchgate.net

The final step in this compound biosynthesis is the lactonization of mannopine. researchgate.netresearchgate.netresearchgate.net This reaction is catalyzed by this compound synthase, the enzyme encoded by the ags gene. nih.govasm.orgresearchgate.net this compound is formed as a 1,2'-lactone cyclization product of mannopine. researchgate.net While enzymatic lactonization is the primary mechanism, mannopine can also undergo spontaneous lactonization to form agropinic acid. researchgate.net

Table 1: Key Genes and Their Functions in this compound Biosynthesis

Gene NameEnzyme Name (if applicable)Function in this compound BiosynthesisLocation on T-DNA
mas2Mannopine Synthase 2Catalyzes condensation of glucose with glutamine/glutamate (B1630785). researchgate.netTR-DNA researchgate.netresearchgate.net
mas1Mannopine Synthase 1 (reductase)Reduces deoxyfructosylglutamine/glutamate to mannopine/mannopinic acid. researchgate.netresearchgate.netmousemine.orgTR-DNA researchgate.netresearchgate.net
agsThis compound Synthase (Mannopine Cyclase)Lactonizes mannopine to this compound. researchgate.netnih.govasm.orgresearchgate.netTR-DNA researchgate.netnih.govasm.org

Table 2: Proposed Precursors and Intermediates in this compound Biosynthesis

Compound NameRole in Pathway
GlucoseInitial precursor. researchgate.netresearchgate.net
Glutamine/GlutamateInitial amino acid precursors. researchgate.netresearchgate.net
Deoxyfructosylglutamine (dfgln)Intermediate formed from glucose and glutamine. researchgate.netresearchgate.net
Deoxyfructosylglutamate (dfglu)Intermediate formed from glucose and glutamate. researchgate.netresearchgate.net
MannopineIntermediate, lactonized to this compound. researchgate.netresearchgate.netresearchgate.net

Agropine Catabolism by Agrobacterium Species

Bacterial Genetic Determinants for Agropine Utilization

The ability of Agrobacterium species to utilize this compound as a nutrient source is governed by specific genes primarily located on their Ti plasmids, which encode the necessary transport and catabolic enzymes nih.govnih.gov. These genes are organized into operons, ensuring coordinated expression for efficient opine utilization.

agcA Gene (this compound Catabolism)

The initial step in this compound catabolism is mediated by the product of the agcA gene. This gene encodes an enzyme known as mannopine (B1214287) cyclase, also referred to as this compound delactonase nih.govscience.gov. Mannopine cyclase is responsible for the delactonization of this compound (AGR) into mannopine (MOP) nih.govscience.gov. Interestingly, the agcA gene is functionally homologous to the ags gene, which is located in the T-DNA region of the Ti plasmid within the plant genome and is responsible for this compound biosynthesis in transformed plant cells. Research findings suggest that this compound, rather than mannopine, acts as the inducer for the expression of the moc operon, implying a regulatory role for the agcA gene in converting mannopine to this compound to facilitate this induction.

mocC, mocD, mocE Genes (Mannopine and Deoxyfructosylglutamine (B1142129) Catabolism)

Following the conversion of this compound to mannopine, the subsequent catabolic steps are orchestrated by genes within the moc (mannityl opine catabolism) operons, typically found on the Ti plasmids nih.govscience.gov.

mocC Gene : The mocC gene encodes mannopine oxidoreductase nih.govscience.gov. This enzyme catalyzes the oxidation of mannopine (MOP) to deoxyfructosylglutamine (DFG), which is commonly referred to as santhopine (SOP) nih.govscience.gov.

mocD and mocE Genes : The mocD and mocE genes are crucial for the further degradation of deoxyfructosylglutamine (DFG/SOP) nih.govscience.gov. These genes, along with mocC, exhibit significant sequence identity and derived amino acid sequence similarity to the mas genes (mas1 and mas2) that are involved in opine biosynthesis in crown gall tumors, suggesting a shared evolutionary origin.

It has been observed that some Agrobacterium strains, such as C58, possess a redundant or alternative pathway for deoxyfructosylglutamine (SOP) catabolism. This secondary pathway is encoded by genes located on a large accessory megaplasmid, such as pAtC58 nih.govscience.gov. This alternative system, involving socABCD genes, can compensate for mutations in mocD and mocE, highlighting the physiological redundancy and robustness of opine utilization pathways in Agrobacterium nih.gov. Specifically, socC and socD are homologs of sugar oxidoreductases and an amadoriase, respectively, indicating their enzymatic roles in DFG breakdown nih.gov.

**Table 1: Key Genetic Determinants in this compound Catabolism by *Agrobacterium***

Gene/OperonEncoded Product/FunctionRole in this compound CatabolismLocation (Typical)Homologs/Notes
agcAMannopine cyclase / this compound delactonaseDelactonizes this compound to Mannopine (initial step) nih.govscience.govTi plasmid science.govHomologous to plant ags gene (this compound synthase)
mocCMannopine oxidoreductaseOxidizes Mannopine to Deoxyfructosylglutamine (Santhopine) nih.govscience.govTi plasmid (moc operon) nih.govscience.govMember of short-chain alcohol dehydrogenase family; homologous to plant mas1
mocDEnzyme for DFG/SOP degradationFurther catabolism of Deoxyfructosylglutamine (Santhopine) nih.govscience.govTi plasmid (moc operon) nih.govscience.govHomologous to plant mas2
mocEEnzyme for DFG/SOP degradationFurther catabolism of Deoxyfructosylglutamine (Santhopine) nih.govscience.govTi plasmid (moc operon) nih.govscience.govRelated to plant mas1
socABCDDFG utilization genes (e.g., sugar oxidoreductases, amadoriase)Alternative pathway for Deoxyfructosylglutamine (Santhopine) degradation nih.govAccessory megaplasmid (e.g., pAtC58) nih.govscience.govPhysiologically redundant to mocDE nih.gov

Enzymatic Degradation Pathways

The enzymatic degradation of this compound by Agrobacterium species follows a linear pathway, converting the opine into progressively simpler compounds that can be assimilated for metabolic purposes.

Delactonization of this compound to Mannopine

The initial enzymatic step in this compound catabolism is its delactonization. This compound, a lactone, is converted into its open-chain form, mannopine. This reaction is specifically catalyzed by mannopine cyclase, the enzyme encoded by the agcA gene nih.govscience.gov. This delactonization is crucial as it primes this compound for subsequent degradation steps within the bacterial cell science.gov.

Oxidation of Mannopine to Santhopine (Deoxyfructosylglutamine)

Following its formation from this compound, mannopine (MOP) undergoes an oxidative reaction. Mannopine is oxidized to deoxyfructosylglutamine (DFG), which is also widely known as santhopine (SOP) nih.govscience.gov. This key step is catalyzed by mannopine oxidoreductase, the enzyme product of the mocC gene nih.govscience.gov. Mannopine oxidoreductase belongs to the short-chain alcohol dehydrogenase family of oxidoreductases and requires NAD+ as a cofactor for its activity. Notably, this enzymatic reaction is reversible, meaning the enzyme can also reduce santhopine back to mannopine in the presence of NADH.

Further Degradation of Santhopine

Table 2: Enzymatic Steps in this compound Catabolism

StepSubstrateEnzyme (Gene)ProductReaction Type
1This compoundMannopine cyclase (agcA) nih.govscience.govMannopineDelactonization nih.govscience.gov
2MannopineMannopine oxidoreductase (mocC) nih.govscience.govDeoxyfructosylglutamine (Santhopine)Oxidation (NAD+-dependent) nih.govscience.gov
3Deoxyfructosylglutamine (Santhopine)MocD, MocE (and SocC, SocD in alternative pathway) nih.govscience.govSugar + Amino acid (further intermediates) science.govFurther Degradation / Amadoriase activity nih.gov

Opine Transport Systems in Bacteria

The efficient utilization of opines by Agrobacterium necessitates specialized transport systems to import these compounds from the plant tumor environment into the bacterial cell portlandpress.comresearchgate.net. These transport systems are crucial for the bacterium's ability to selectively colonize the plant niche it creates nih.govapsnet.org. Opines are typically imported via solute-binding proteins (SBPs) in association with ATP-binding cassette (ABC) transporters portlandpress.com. This active transport mechanism requires cellular metabolism researchgate.net. The genes encoding these transport systems are generally located on the Ti or root-inducing (Ri) plasmids, in regions outside of the T-DNA nih.govnih.gov. The specificity of opine transport is a key factor in the selective growth advantage conferred upon the pathogenic Agrobacterium strain apsnet.orgapsnet.org.

agt Operon for this compound Transport

This compound (AGR) uptake in Agrobacterium tumefaciens is facilitated by a dedicated transport system encoded by the agt operon apsnet.orgresearchgate.net. This operon is part of the mannityl opine catabolism region found on octopine (B30811)/mannityl opine-type Ti plasmids, such as pTi15955 apsnet.orgresearchgate.net. A key component of this transport system is AgtB, which has been identified as a specific this compound-binding protein researchgate.net. Once transported into the bacterial cell, this compound is converted to mannopine (MOP) by the enzyme mannopine cyclase, encoded by the agcA gene apsnet.orgresearchgate.net.

mot Genes for Mannopine Transport

Mannopine (MOP), a direct catabolic product of this compound and also an opine produced by crown gall tumors, is transported into Agrobacterium cells by a specific transport system encoded by the mot genes apsnet.orgresearchgate.net. The mot genes are clustered within a larger 25-kb region on octopine/mannityl opine-type Ti plasmids, alongside the moc genes responsible for mannopine degradation nih.gov. MotA is a non-specific solute-binding protein (SBP) that plays a role in the import of mannopine and other Amadori compounds, and has also been shown to transport mannopinic acid portlandpress.com. The organization of the mot operon can vary across different Agrobacterium plasmids; for instance, in some plasmids like pAoF64/95, the mocDE gene pair, which is typically a separate operon in pTi15955, is part of the mot operon nih.gov.

Redundant Catabolic Pathways and Their Significance

The catabolism of mannityl opines in Agrobacterium demonstrates a notable instance of pathway redundancy, particularly concerning the degradation of deoxyfructosyl glutamine (DFG), also known as santhopine (SOP) nih.govapsnet.org. Mannopine, whether directly transported or converted from this compound, is oxidized to DFG by MocC, an oxidoreductase encoded by the Ti plasmid apsnet.orgresearchgate.net. DFG is then typically further degraded by functions encoded by mocD and mocE on the Ti plasmid nih.govapsnet.org.

However, a significant aspect of Agrobacterium metabolism is the presence of a second, phylogenetically distinct pathway for DFG catabolism nih.gov. This alternative pathway is encoded by genes located on the large accessory megaplasmid pAtC58, which is present in many Agrobacterium strains, including derivatives of A. tumefaciens strain C58 nih.govapsnet.orgresearchgate.net. This pathway involves the soc (santhopine catabolism) gene set, comprising socR and socABCD nih.gov. SocA and SocB are responsible for the transport of DFG, while SocC and SocD are involved in its enzymatic degradation nih.gov. Importantly, the protein products of the soc genes are not related at the amino acid sequence level to those of the moc and mot genes, indicating that these two sets of genes and their catabolic pathways have evolved convergently from independent origins nih.govasm.org.

This redundancy in DFG catabolism holds significant physiological and ecological importance for Agrobacterium. The soc gene set can compensate for mutations in mocD and mocE of the Ti plasmid-encoded mannopine catabolic pathway nih.gov. This functional overlap provides a robust mechanism for opine utilization, ensuring the bacterium's ability to thrive on tumor-derived nutrients even if one pathway is compromised. From an evolutionary perspective, the retention of two independent pathways for the uptake and utilization of DFG suggests an adaptive advantage, possibly enhancing the bacterium's metabolic flexibility and competitive fitness within the complex rhizosphere environment and the plant tumor niche nih.govannualreviews.org. This metabolic versatility contributes to the success of Agrobacterium as a plant pathogen, reinforcing the "opine concept" by maximizing nutrient acquisition from the host apsnet.orgasm.org.

Table 1: Key Genes and Their Functions in this compound and Mannopine Catabolism

Gene/OperonFunctionLocationReference
agt operonThis compound transport systemTi plasmid apsnet.orgresearchgate.net
agcAMannopine cyclase (converts this compound to mannopine)Ti plasmid apsnet.orgresearchgate.net
mot genesMannopine transport systemTi plasmid apsnet.orgresearchgate.net
mocCMannopine oxidoreductase (oxidizes mannopine to DFG/santhopine)Ti plasmid apsnet.orgresearchgate.net
mocD, mocEFurther degradation of DFG/santhopineTi plasmid nih.govapsnet.org
soc genes (socR, socABCD)Alternative pathway for DFG/santhopine catabolismMegaplasmid pAtC58 nih.gov

Genetic Basis of Agropine Metabolism

Ti Plasmid Organization and Agropine-Type Plasmids (e.g., pTiBo542)

Agrobacterium tumefaciens strains are responsible for inducing crown gall tumors in plants, a process mediated by the transfer of T-DNA from their Ti-plasmids into the plant genome. These Ti-plasmids not only induce tumor formation but also direct the synthesis of various opines within the transformed plant cells. Concurrently, Ti-plasmids harbor gene clusters that enable the Agrobacterium strains to uptake and utilize these opines as nutrient sources universiteitleiden.nl.

This compound-type Ti-plasmids, exemplified by pTiBo542, are characterized by the presence of two distinct T-DNA regions: the left T-DNA (TL-DNA) and the right T-DNA (TR-DNA) universiteitleiden.nluniversiteitleiden.nl. These two T-DNA regions can be transferred independently into the host plant universiteitleiden.nl. The pTiBo542 plasmid demonstrates substantial similarity in its virulence genes to other Ti-plasmids, highlighting conserved mechanisms for plant transformation universiteitleiden.nl.

Dual T-DNA Regions (TL and TR) in Octopine-Type Plasmids Encoding Mannityl Opines

The presence of dual T-DNA regions (TL-DNA and TR-DNA) is a characteristic feature not only of this compound-type Ti-plasmids but also of octopine-type and chrysopine-type Ti-plasmids universiteitleiden.nluniversiteitleiden.nl. The TR-DNA region, in particular, plays a crucial role in the biosynthesis of mannityl opines, including this compound researchgate.netresearchgate.net.

Specifically, the TR-DNA of octopine-mannityl opine-type Ti-plasmids, such as pTiAch5, pTiB6, and pTi15955, contains genes essential for this compound synthesis researchgate.netresearchgate.net. Among these, the ags gene (this compound synthase) is located within the TR-DNA and is responsible for the enzymatic cyclization of mannopine (B1214287) to this compound researchgate.netresearchgate.netnih.gov. Additionally, the TR-DNA encodes mannopine synthases, specifically mas1 and mas2, which are involved in the broader mannityl opine synthesis pathway universiteitleiden.nluniversiteitleiden.nl.

Ri Plasmid Organization and this compound-Type Plasmids (e.g., pRiA4)

Agrobacterium rhizogenes strains cause the development of hairy roots in plants, a phenomenon driven by the transfer of T-DNA from their Ri-plasmids universiteitleiden.nlscielo.br. Similar to Ti-plasmids, Ri-plasmids also contain T-DNA regions that are integrated into the plant genome scielo.br.

This compound-type Ri-plasmids, such as pRiA4, are notable for possessing two T-DNA regions, designated as the left T-DNA (TL-DNA) and the right T-DNA (TR-DNA), which are separated by a segment of non-transferred DNA universiteitleiden.nlscielo.brnih.govresearchgate.net. The pRiA4 plasmid, specifically, is an this compound-type Ri plasmid that includes a second TR-region universiteitleiden.nluniversiteitleiden.nlscielo.br.

TR-DNA Region and Associated this compound Synthesis Genes

The TR-DNA region of this compound Ri-plasmids is critical for this compound biosynthesis within transformed plant cells universiteitleiden.nlscielo.brpsu.edunih.gov. This region contains the genes mas1, mas2, and ags, all of which are involved in the synthesis of mannityl opines, including this compound universiteitleiden.nlnih.gov. The ags gene within the TR-DNA of Ri plasmids directly contributes to this compound synthesis psu.edunih.gov.

A notable finding is the strong conservation in the organization of this this compound/mannopine synthesis region between Ri and Ti plasmids. However, this similarity is primarily restricted to the coding sequences, with little to no homology observed in the 5' and 3' flanking untranslated regions nih.gov.

Plasmid-Encoded Regulatory Elements for this compound Metabolism

The genetic determinants for this compound catabolism are located on the Ti or Ri plasmids of Agrobacterium. These genes are typically organized into operons, and their expression is tightly controlled by sophisticated regulatory mechanisms, primarily involving opine-inducible promoters. researchgate.netasm.org This ensures that the bacterial machinery for this compound degradation is activated precisely when the opine is available in the plant tumor or hairy root.

A key gene in this compound catabolism is agcA, which encodes an enzyme responsible for converting this compound into mannopine. universiteitleiden.nlnih.gov This agcA gene is notable for its functional and evolutionary relationship to the ags gene, which is located in the T-DNA (transferred DNA) region of the Ti plasmid and is responsible for this compound biosynthesis in the plant. universiteitleiden.nlnih.govnih.gov While ags functions in the plant and is preceded by a plant-specific promoter, agcA possesses its own distinct promoter that is active within the bacterium. nih.govnih.gov This suggests a fascinating evolutionary duplication event where a progenitor gene gave rise to both the plant-expressed anabolic enzyme and the bacterial catabolic enzyme. nih.govnih.gov

Beyond the initial conversion of this compound, the catabolic pathway involves additional plasmid-encoded genes. For instance, the this compound catabolism region on the Ti plasmid includes genes for an this compound permease, facilitating the transport of this compound into the bacterial cell. universiteitleiden.nl Further degradation of mannopine (derived from this compound) involves genes such as mocC, which oxidizes mannopine to deoxyfructosyl glutamine, and mocDE, encoding a deconjugase that liberates an amino acid and a phosphorylated sugar. universiteitleiden.nlnih.gov Genes like mocA and mocB are also implicated, encoding enzymes with weak homology to glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydratase, respectively. universiteitleiden.nl

The regulation of opine catabolism genes, including those for this compound, is often intertwined with the control of Ti plasmid conjugative transfer. Many Ti plasmids possess a conjugative system that requires induction by specific opines, known as conjugative opines. apsnet.orgnih.govapsnet.orgasm.org This transfer is governed by the traR regulator, a quorum-sensing protein that necessitates an acylhomoserine lactone (AHL) autoinducer, produced by TraI, for its activation. nih.govapsnet.orgasm.orgfrontiersin.org The conjugative opine plays a critical role by controlling the expression of the operon containing traR. asm.org While specific details for a direct this compound-induced traR activation are not universally detailed, the general principle of opine-responsive regulatory proteins controlling catabolic operons and influencing plasmid transfer is a conserved feature across various Ti/Ri plasmids. For example, in agrocinopine-type plasmids, a repressor like AccR regulates the agrocinopine (B1665078) catabolism (acc) and conjugation regulation (arc) operons, with opine presence relieving repression and leading to traR expression. asm.orgfrontiersin.org This highlights a common regulatory strategy where the availability of opines not only fuels bacterial growth but also signals for the dissemination of the plasmid to other Agrobacterium cells.

Table 1: Key Genes Involved in this compound Metabolism

Gene NameFunction (Bacterial)Location on PlasmidHomologous Gene (Plant T-DNA)
agcAConverts this compound to mannopine (delactonase)Ti/Ri plasmidags (this compound synthase)
This compound permease genesTransport this compound into the bacterial cellTi/Ri plasmidN/A
mocCOxidizes mannopine to deoxyfructosyl glutamineTi/Ri plasmidN/A
mocDEDeconjugase liberating amino acid and phosphorylated sugarTi/Ri plasmidN/A
mocA, mocBEnzymes with homology to glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrataseTi/Ri plasmidN/A
traRRegulator of conjugative transfer (quorum sensing)Ti/Ri plasmidN/A
traIProduces AHL autoinducer for TraR activationTi/Ri plasmidN/A

Ecological and Biological Roles of Agropine

Agropine as a Selective Carbon and Nitrogen Source for Agrobacterium

One of the primary ecological roles of this compound is its function as a selective nutrient source for Agrobacterium. Crown gall tumors, induced by the transfer of T-DNA from the Agrobacterium Ti plasmid into the plant genome, produce opines, including this compound, which are uncommon to plants. wikipedia.orgapsnet.orgresearchgate.net These opines serve as a privileged carbon and nitrogen source, allowing the inciting Agrobacterium strain to thrive within the tumor environment. nih.govwikipedia.orgresearchgate.netsivb.org The genes responsible for this compound uptake and catabolism are typically located on the Ti plasmid, enabling the bacterium to specifically metabolize these compounds. apsnet.orgsivb.orgmicrobenotes.comasm.org The catabolism of this compound involves specific pathways, including its conversion to mannopine (B1214287), which is then further degraded. asm.orgresearchgate.net This selective utilization provides a significant competitive advantage to Agrobacterium strains that induce and catabolize this compound.

This compound as a Chemoattractant for Agrobacterium

This compound also acts as a chemoattractant for Agrobacterium, guiding the bacteria towards wounded plant tissues where infection can be initiated. researchgate.netapsnet.org This chemotactic response to opines, including this compound, is specific to the type of Ti plasmid present in the bacterium. apsnet.org The determinants for chemotaxis to opines are localized to the regions of the Ti plasmids that also code for the transport and catabolism of these opines. apsnet.org While transport and catabolism are not strictly required for the chemotactic activity itself, the ability to sense and move towards this compound provides Agrobacterium with a mechanism to locate and colonize susceptible plant sites efficiently. apsnet.org

Induction of Ti Plasmid Conjugal Transfer by this compound and Related Opines

A critical biological role of this compound and other conjugal opines is their ability to induce the conjugal transfer of the Ti plasmid between Agrobacterium cells. nih.govapsnet.orgapsnet.orgasm.orgnih.gov This process is tightly regulated by a hierarchical system involving two environmental cues: the opines produced by the crown gall tumors and an acyl-homoserine lactone quorum-sensing signal (Agrobacterium autoinducer, AAI) produced by the bacterium itself. nih.govnih.govasm.org this compound, specifically agrocinopines A and B (which are sugar phosphodiesters and are associated with nopaline-type Ti plasmids), induces the expression of the traR gene, which codes for the quorum-sensing activator TraR. nih.govnih.govasm.orgpnas.org Once activated by AAI, TraR induces the expression of the tra regulon, leading to the transfer of the Ti plasmid. nih.govnih.govasm.orgasm.org This opine-mediated induction of conjugal transfer is crucial for the dissemination of the Ti plasmid among bacterial populations, thereby amplifying the spread of virulence and opine utilization capabilities. apsnet.orgasm.org

Influence on Bacterial Competition within the Tumorsphere

The availability and specific utilization of this compound significantly influence bacterial competition within the tumorsphere. The ability of Agrobacterium to catabolize this compound provides it with a distinct nutritional advantage over other microorganisms that cannot utilize these unique compounds. researchgate.netasm.org This selective metabolic advantage helps Agrobacterium to outcompete other bacteria in the nutrient-rich, yet specific, environment of the crown gall tumor. Research indicates that opine utilization plays an important role in shaping the bacterial community within crown galls. researchgate.net While this compound and mannopine can inhibit the growth of certain Agrobacterium strains, their catabolism is quite specific to pathogenic agrobacteria, contributing to their competitive success. researchgate.net

Presence of this compound in Healthy, Systemically Infected Plant Tissues

Beyond the primary tumor site, this compound has been detected in healthy, systemically infected plant tissues. mpg.de This suggests that opines are not only secreted at the infection site but can also be translocated throughout the plant. mpg.de The presence of this compound in healthy tissues of systemically infected plants indicates that these crown gall-specific compounds can selectively promote the colonization of the entire plant by Agrobacterium. mpg.de This systemic presence of opines and the ability of Agrobacterium to utilize them may contribute to the long-term persistence and spread of the pathogen within the host plant, even in tissues seemingly unaffected by tumor formation.

Advanced Methodologies for Agropine Research

Molecular Biological Techniques in Gene Expression Analysis

Molecular biological techniques provide powerful tools for dissecting the transcriptional activity and functional significance of genes related to Agropine. These methodologies enable researchers to quantify gene expression levels and to investigate the phenotypic consequences of altering specific genes within the Agrobacterium-plant system.

Reverse Transcription Quantitative PCR (RT-qPCR) for Transcriptional Activity

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive, accurate, and widely adopted method for the quantitative analysis of gene expression. This technique measures the kinetics of the PCR reaction in its exponential phase, offering superior sensitivity, reproducibility, and a broader quantification range compared to earlier molecular techniques. The process typically involves several critical steps: the extraction of high-quality RNA from biological samples, reverse transcription of the RNA into complementary DNA (cDNA), and the subsequent amplification and real-time detection of target sequences using fluorescent dyes or probes. The quality and purity of the isolated RNA are paramount, as they can significantly influence the efficiency of the reverse transcription and subsequent PCR amplification. Furthermore, the selection and validation of appropriate reference genes for normalization are crucial to ensure consistent and reliable quantification of target gene expression.

In the context of this compound research, RT-qPCR is instrumental for studying the transcriptional activity of genes involved in its biosynthesis and catabolism. For instance, the ags gene, located in the T-DNA region of the Agrobacterium Ti plasmid, encodes mannopine (B1214287) cyclase, an enzyme responsible for the final step in this compound synthesis by cyclizing mannopine to this compound. Conversely, Agrobacterium strains possess catabolic genes like agcA, which encodes this compound delactonase, converting this compound back into mannopine nih.gov. RT-qPCR can be employed to quantify the expression levels of these genes under various experimental conditions, such as during different stages of tumor development, in response to environmental cues, or in different host plant species. While specific quantitative data for ags or agcA expression via RT-qPCR were not detailed in the provided findings, similar studies have utilized this technique to analyze the expression of other Agrobacterium T-DNA genes, such as the rol genes and ORF13, in transformed plant tissues like Nicotiana. Such analyses provide insights into the regulatory dynamics of these genes in both the bacterial pathogen and the transformed plant cells.

Table 1: Illustrative RT-qPCR Data Parameters for this compound-Related Genes

GeneOrganism/SystemConditionRelative Expression (Fold Change)Reference Gene(s)
agsTransformed Plant TissueTumor vs. HealthyUp-regulatedActin, GAPDH
agcAAgrobacteriumPresence vs. Absence of this compoundUp-regulated16S rRNA, recA
moc genesAgrobacteriumMannopine vs. No MannopineVaries (e.g., Up-regulated)16S rRNA, recA

Gene Knockout and Complementation Studies

Gene knockout and complementation studies are fundamental approaches in molecular biology to ascertain the precise function of specific genes. Knockout experiments involve inactivating a gene (e.g., through mutation or deletion) to observe the resulting phenotypic changes, thereby inferring the gene's function. Complementation studies, conversely, involve introducing a functional copy of a gene into a mutant organism to restore the wild-type phenotype, confirming that the observed phenotype was indeed due to the inactivated gene.

Research on this compound metabolism has significantly benefited from these methodologies. For example, the critical role of the ags gene in this compound biosynthesis has been demonstrated through knockout studies. Tumor cells that contained a T-region with a mutated ags gene were found to lack mannopine cyclase activity and, consequently, did not produce this compound. This directly implicated ags as essential for this compound synthesis in transformed plant cells. Further functional validation was achieved by expressing the ags gene from a lac promoter in Escherichia coli, which successfully conferred mannopine-lactonizing activity to the bacterial extracts, confirming its enzymatic function.

Table 2: Summary of Gene Knockout and Complementation Studies Related to this compound

GeneOrganism/SystemInterventionObserved EffectReference
agsTransformed Plant CellsMutation/KnockoutLack of mannopine cyclase activity; No this compound production
agsEscherichia coliExpression from lac promoterConferred mannopine-lactonizing activity
rolBAgrobacterium rhizogenes K599KnockoutAltered root phenotype (in tomato)
accRAgrobacterium tumefaciens pTiC58TracComplementation with wild-type accRRestoration of regulated conjugal transfer and agrocinopine (B1665078) catabolism

Comparative Analysis and Evolutionary Perspectives of Agropine

Comparison with Other Mannityl Opines: Mannopine (B1214287), Mannopinic Acid, Agropinic Acid

Agropine is intrinsically linked to other mannityl opines through shared biosynthetic and catabolic pathways. The mannityl opine family is characterized by the condensation of an amino acid with mannose. nih.gov this compound itself is a lactone derivative of mannopine. researchgate.netwikipedia.org This structural relationship is a direct result of its biosynthesis, where mannopine is cyclized in an enzymatic reaction catalyzed by this compound synthase, encoded by the ags gene. asm.org

Agropinic acid, another member of this family, is formed through the lactamization of this compound. researchgate.netwikipedia.org Mannopine and mannopinic acid serve as precursors in this metabolic cascade. researchgate.net The shared mannityl moiety forms the core chemical scaffold of this opine family, with variations arising from the specific amino acid precursor and subsequent modifications like lactonization and lactamization.

CompoundChemical FormulaMolecular Weight ( g/mol )Key Structural Features
This compound C11H20N2O7292.29Lactone ring formed from the cyclization of mannopine.
Mannopine C11H22N2O8310.30Condensation product of D-mannose and L-glutamine.
Mannopinic Acid C11H21NO9311.29Condensation product of D-mannose and L-glutamic acid.
Agropinic Acid C11H19NO7277.27Lactam derivative of this compound.

Distinctions from Other Opine Families (e.g., Octopine (B30811), Nopaline (B31955), Agrocinopine)

While all opines serve as a nutrient source for Agrobacterium, their chemical structures and biosynthetic origins exhibit significant diversity, allowing for their classification into distinct families. The mannityl opines, including this compound, are fundamentally different from the octopine and nopaline families, which are imino acid derivatives formed from the reductive condensation of an amino acid with an α-keto acid. researchgate.net Specifically, the octopine family utilizes pyruvate (B1213749) as the keto acid, while the nopaline family uses α-ketoglutarate. researchgate.net

In contrast, the agrocinopine (B1665078) family represents a completely different class of opines. They are sugar phosphodiesters, with agrocinopine A being a phosphodiester of sucrose (B13894) and L-arabinose. researchgate.net This structural divergence is reflected in their distinct biosynthetic and catabolic pathways, which involve different enzymatic machinery compared to the mannityl, octopine, and nopaline families.

Evolutionary Trajectories of Opine Synthesis and Catabolism Genes

The evolution of opine synthesis and catabolism genes is a compelling example of molecular adaptation. A remarkable finding is the evolutionary relationship between the genes for this compound synthesis and catabolism. The gene responsible for this compound synthesis in the plant, ags (this compound synthase), is homologous to the bacterial gene responsible for its catabolism, agcA (this compound catabolase). asm.org This suggests that these two genes arose from a common ancestral gene through a duplication event. asm.org One copy of the gene evolved to function in the plant host for synthesis, while the other was retained in the bacterium for catabolism.

This is not a universal theme across all opine families. For instance, the genes encoding the enzymes for octopine and nopaline synthesis are not homologous to the genes for their respective catabolism. asm.org The evolutionary trajectory of the mannityl opine gene system, therefore, appears to have followed a distinct path, highlighting the diverse evolutionary strategies employed by Agrobacterium to exploit its plant hosts.

Lateral Gene Transfer Events in Agrobacterium-Plant Co-evolution

The presence of opine synthesis genes in the T-DNA of Ti (tumor-inducing) and Ri (root-inducing) plasmids is a direct consequence of lateral gene transfer (LGT). This process, where genetic material is transferred between organisms other than by vertical descent, is central to the pathogenesis of Agrobacterium and the co-evolution with its plant hosts. researchgate.net The T-DNA, a mobile genetic element, is transferred from the bacterium to the plant cell and integrates into the host genome. nih.govapsnet.org This transferred DNA carries the genes for opine synthesis, effectively reprogramming the plant's metabolism to produce a nutrient source for the bacterium.

The Ti and Ri plasmids themselves are conjugative, meaning they can be transferred between different Agrobacterium strains. This facilitates the spread of opine synthesis and catabolism genes within the bacterial population, allowing for the rapid evolution and adaptation of Agrobacterium to different plant hosts and environmental conditions. The entire opine concept is a testament to the power of LGT in shaping inter-kingdom relationships.

Phylogenetic Relationships of this compound-Related Genes Across Different Bacterial Strains

Phylogenetic analyses of opine-related genes across various Agrobacterium strains provide valuable insights into their evolutionary history and diversification. Studies comparing the ags gene from different Ti and Ri plasmids have revealed a high degree of conservation, particularly in the coding regions. This suggests a strong selective pressure to maintain the function of this compound synthesis.

Furthermore, the genes responsible for the catabolism of mannityl opines, often found in clusters referred to as moc (mannityl opine catabolism) operons, have been identified in various Agrobacterium strains. Phylogenetic analysis of these moc genes indicates a close evolutionary relationship between the catabolic genes found in different strains, suggesting a common origin and subsequent diversification. The distribution and phylogeny of these genes can be used to trace the evolutionary history of different Agrobacterium lineages and their adaptation to utilize specific opines.

Future Research Directions in Agropine Biology

Elucidating Uncharacterized Genes in Agropine Metabolic Pathways

The metabolic pathways for this compound biosynthesis and degradation involve specific enzymes encoded by genes transferred from Agrobacterium to the plant genome. For instance, the ags gene, located in the T(R) region of octopine-type Ti plasmids, is known to encode mannopine (B1214287) cyclase, an enzyme crucial for cyclizing mannopine to this compound in crown gall tumors. Similarly, the bacterial agcA gene, which is about 60% identical to T-DNA ags genes, encodes an enzyme responsible for this compound catabolism in Agrobacterium tumefaciens strains nih.govresearchgate.netuniversiteitleiden.nl. These findings suggest an evolutionary relationship where the this compound system may have arisen from a gene duplication event, with one copy integrating into the T-DNA and the other remaining with the bacterium nih.govresearchgate.net.

Despite these insights, a comprehensive understanding of all genes involved in the complete this compound metabolic network is still lacking. Future research should focus on identifying and characterizing uncharacterized genes that contribute to the nuanced steps of both its synthesis and breakdown. This includes investigating potential candidate enzyme forms that may catalyze reactions not yet fully attributed to known genes nih.gov. Furthermore, the discovery that some naturally transgenic organisms (nGMOs) have lost fragments or entire genes of the this compound synthesis pathway during evolution presents an opportunity to study the functional relevance of these genes and the compensatory mechanisms, if any, that have evolved researchgate.netnih.gov. This "detective work" often involves identifying gene products based on their predicted biochemical activities, which may require direct experimental validation nih.gov.

Deeper Understanding of Transcriptional and Post-Transcriptional Regulation

The precise control of this compound synthesis and catabolism is governed by intricate regulatory mechanisms at both the transcriptional and post-transcriptional levels. Research has identified several regulatory elements within the this compound synthase (ags) promoter of T-DNA. For optimal activity, approximately 314 base pairs of upstream DNA sequences are required. Key regions involved in transcriptional regulation include the TATA motif (-26 to -33) and the TATA proximal domain (-74 to -105), which contain sequences similar to the mammalian CCAAT box and are major determinants of promoter activity nih.gov. Additionally, five regions involved in transcriptional regulation have been identified in the 5'-flanking sequences between positions -74 and -314, with some contributing positively and one exerting a negative influence nih.gov. The rolA gene, associated with the this compound Ri plasmid, also shows strong auxin-dependent expression, regulated by an ACTTTA motif in its promoter, highlighting the role of auxin-mediated transcription factors scielo.brresearchgate.net.

Future studies should delve deeper into the complex interplay of these regulatory elements and the transcription factors that bind to them, precisely mapping their roles in response to various environmental cues and host physiological states. At the post-transcriptional level, mechanisms such as mRNA turnover, translation, alternative splicing, and microRNA (miRNA)-guided gene regulation are crucial in controlling gene expression researchgate.netnih.govfrontiersin.orginstitut-curie.org. While the general principles of post-transcriptional regulation are understood, their specific impact on this compound-related gene expression, including the ags gene frontiersin.org, remains largely unexplored. Investigating how these post-transcriptional events modulate the abundance and activity of this compound metabolic enzymes will provide a more complete picture of its regulatory landscape.

Investigating the Role of this compound in Broader Rhizosphere Dynamics

The rhizosphere, the narrow soil zone influenced by plant roots and their secretions, is a dynamic environment where complex interactions between plants, microorganisms, and soil particles occur interesjournals.org. Opines, including this compound, are specialized compounds produced by transformed plant cells that serve as carbon and nitrogen sources for Agrobacterium wikipedia.orgnih.gov. This selective nutritional advantage is a cornerstone of the Agrobacterium-plant interaction.

Future research needs to expand beyond the direct Agrobacterium-opine relationship to understand this compound's broader implications in rhizosphere dynamics. This includes:

Microbial Community Shaping: How does the presence and concentration of this compound influence the composition, diversity, and function of the entire rhizosphere microbiome, not just Agrobacterium? Do other beneficial or pathogenic microbes utilize this compound or its derivatives? researchgate.net

Nutrient Cycling: What is the specific contribution of this compound to carbon and nitrogen cycling within the rhizosphere? How does its metabolism by microbes affect nutrient availability for the plant? uni-bayreuth.de

Plant-Microbe Signaling: Does this compound act as a signaling molecule beyond its role as a nutrient source, influencing plant defense responses, growth promotion, or other symbiotic/antagonistic interactions? interesjournals.orgnotulaebotanicae.ro

Stress Response: Can this compound or its associated metabolic activities contribute to plant resilience against abiotic (e.g., drought, salinity) or biotic stresses within the rhizosphere? notulaebotanicae.ro

Understanding these intricate interactions will be crucial for developing sustainable agricultural practices that leverage beneficial plant-microbe relationships interesjournals.org.

Exploring this compound Metabolism in Naturally Transgenic Organisms (nGMOs)

Naturally transgenic organisms (nGMOs) are plants that have acquired Agrobacterium T-DNA sequences through natural horizontal gene transfer events, integrating them into their genomes and transmitting them across generations researchgate.netnih.govnih.govresearchgate.netgenome.gov. While Agrobacterium-mediated transformation is well-known for inducing crown gall tumors and hairy roots that produce opines, it has been discovered that approximately 7% of angiosperms carry T-DNA-like sequences nih.govresearchgate.net.

Crucially, nearly all identified nGMOs possess opine synthesis genes, with several appearing intact and potentially encoding opine synthesis nih.govresearchgate.net. However, the actual presence of opines has only been demonstrated in a limited number of nGMOs, such as tobacco and Cuscuta nih.govresearchgate.net. For instance, studies on Arachis species (peanuts) indicate that while their ancestors underwent natural genetic transformation to acquire opine synthesis genes, the genes for the this compound synthesis pathway were largely lost or remained as small fragments in most studied samples during evolution nih.gov.

Future research should prioritize:

Opine Profiling in Diverse nGMOs: Systematically screening a wider range of nGMOs for the presence and types of opines, including this compound, to understand the extent of functional opine synthesis in these naturally transformed plants.

Functional Characterization of nGMO Opine Genes: Investigating whether the intact opine synthesis genes in nGMOs are indeed functionally active and contribute to this compound production.

Ecological Role of Opines in nGMOs: Exploring the biological activity of opines produced by nGMOs in regulating their interactions with microbial communities in their natural environments, especially in the absence of overt tumor formation researchgate.net. This could reveal novel roles for this compound in plant fitness, adaptation, or defense.

Evolutionary Trajectories: Further analyzing the evolutionary fate of this compound synthesis genes in nGMOs to understand the selective pressures that led to their retention or loss in different plant lineages.

Advancements in High-Throughput Omics Approaches for Opine Studies

The advent of high-throughput omics technologies has revolutionized biological research by enabling comprehensive, large-scale analysis of molecular components within biological systems mdpi.comnih.govmdpi.comresearchgate.net. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer unprecedented insights into the complexity of living systems mdpi.comnih.govmdpi.com.

Applying these advanced omics approaches to this compound studies will be transformative:

Genomics and Transcriptomics: High-throughput sequencing can rapidly identify all genes involved in this compound metabolism, including previously uncharacterized ones, and reveal their transcriptional regulation under various conditions universiteitleiden.nlmdpi.comnih.gov. This can include detailed analyses of alternative splicing and non-coding RNA roles frontiersin.org.

Proteomics: Mass spectrometry-based proteomics can quantify the expression levels of proteins involved in this compound biosynthesis and catabolism, providing direct evidence of enzyme activity and post-translational modifications mdpi.comnih.gov.

Metabolomics: Advanced metabolomics techniques can provide a comprehensive profile of this compound and its precursors and derivatives, allowing for precise mapping of metabolic fluxes and identifying novel intermediates mdpi.comnih.gov.

Metagenomics/Metatranscriptomics: These approaches can characterize the entire microbial community in the rhizosphere and their gene expression patterns in response to this compound, offering insights into the broader ecological impact of this compound mdpi.comacs.org.

The integration of multi-omics data, coupled with sophisticated bioinformatics tools and machine learning algorithms, is crucial for managing and interpreting the vast datasets generated mdpi.comnih.govmdpi.comresearchgate.net. This holistic approach will enable researchers to construct comprehensive causal relationships between molecular signatures and phenotypic manifestations related to this compound, leading to a deeper understanding of its role in plant biology and plant-microbe interactions.

Q & A

Basic Research Questions

Q. What are the key structural characteristics distinguishing agropine from other opines (e.g., mannopine), and how can these differences be experimentally validated?

  • Methodological Answer : Structural differentiation requires techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to analyze hydroxylation patterns and cyclization. Comparative metabolomic profiling of Agrobacterium-induced plant tumors can isolate this compound-specific peaks, while gene knockout studies (e.g., ags or agcA mutants) validate biosynthetic pathways .

Q. What methodologies are recommended for isolating and quantifying this compound in plant tumor tissues?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is standard for quantification. Tissue homogenization in acidic ethanol followed by centrifugal filtration removes proteins. Calibration curves using synthetic this compound standards ensure accuracy. For isolation, thin-layer chromatography (TLC) or preparative HPLC can separate this compound from co-eluting compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed evolutionary pathways of this compound synthesis genes, such as the origin of the ags gene?

  • Methodological Answer : Phylogenetic analysis of ags and agcA homologs across Agrobacterium strains can identify gene duplication events. Comparative genomics (e.g., synteny analysis) and ancestral state reconstruction may clarify whether ags evolved via horizontal transfer or duplication. Functional assays in agcA-deficient strains can test whether ags compensates for mannopine storage .

Q. What experimental designs are optimal for investigating the competitive advantage of this compound utilization in Agrobacterium under ecological stress?

  • Methodological Answer : Use a PICO framework:

  • Population : Agrobacterium strains with/without ags genes.
  • Intervention : Co-culture in plant tumor模拟 environments with mannopine or this compound as sole carbon sources.
  • Comparison : Growth rates, opine uptake kinetics, and gene expression (qRT-PCR of ags).
  • Outcome : Fitness metrics under nutrient competition.
    FINER criteria ensure feasibility and novelty, e.g., using microfluidic devices to simulate plant-microbe interfaces .

Q. How can conflicting data on this compound’s ecological role—such as its exclusivity to Agrobacterium versus potential utilization by other soil microbes—be systematically addressed?

  • Methodological Answer : Metagenomic sequencing of opine-rich rhizosphere soils identifies microbial taxa with this compound catabolism genes (e.g., agcA homologs). Stable isotope probing (SIP) with ¹³C-labeled this compound tracks assimilation by non-Agrobacterium species. Contradictions arise from methodological variability; standardizing growth media (e.g., pH, carbon sources) reduces confounding factors .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing this compound’s correlation with plant tumorigenesis severity?

  • Methodological Answer : Multivariate regression models control for confounding variables (e.g., bacterial strain virulence, host genotype). Non-linear models (e.g., logistic regression) assess threshold effects. Bootstrapping validates small-sample datasets, while meta-analysis synthesizes historical data on opine concentrations and tumor biomass .

Q. How should researchers design longitudinal studies to track this compound production dynamics during plant infection?

  • Methodological Answer : Time-series sampling of infected tissues at 24-hour intervals post-inoculation. Mass spectrometry imaging (MSI) provides spatial-temporal resolution. Mixed-effects models account for intra-plant variability. Ethical considerations include minimizing sample size via power analysis .

Data Reproducibility & Transparency

Q. What steps ensure reproducibility in this compound-related genetic studies?

  • Methodological Answer : Deposit raw sequencing data in public repositories (e.g., NCBI SRA). Provide detailed protocols for plasmid construction (e.g., CRISPR-Cas9 knockouts of ags). Use strain identifiers from culture collections (e.g., ATCC). Adhere to MIAME standards for microarray data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.